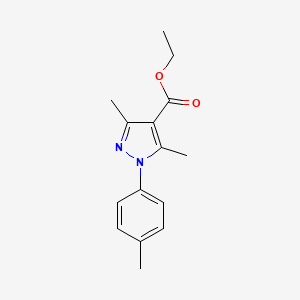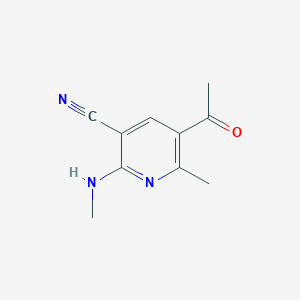![molecular formula C14H13ClN2O3S B2494152 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1043158-73-1](/img/structure/B2494152.png)
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide, also known as CES-2, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various cancer types.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. CAIX plays a critical role in regulating the pH of the tumor microenvironment, and its inhibition by 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide leads to acidification of the tumor microenvironment, resulting in decreased tumor growth and increased sensitivity to chemotherapy.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been shown to have minimal toxicity and no significant side effects in preclinical studies. In addition, it has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for CAIX, its ability to inhibit tumor growth and induce apoptosis, and its good pharmacokinetic properties. However, the limitations of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high cost and the need for further studies to determine its efficacy and safety in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide and its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to study the efficacy and safety of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in clinical trials for cancer therapy. Additionally, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide could be explored for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitropyridine with 4-aminobenzenesulfonyl chloride, followed by reduction with tin (II) chloride to obtain the intermediate product. The intermediate product is then reacted with ethyl chloroformate to obtain the final product, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been demonstrated to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-chloro-N-(4-ethylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-21(19,20)12-5-3-11(4-6-12)17-14(18)10-7-8-16-13(15)9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLCQCOKLWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
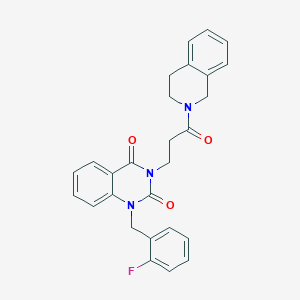
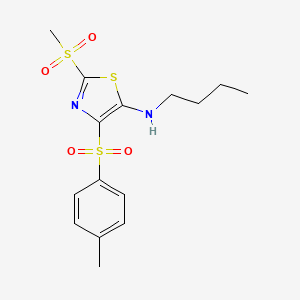
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
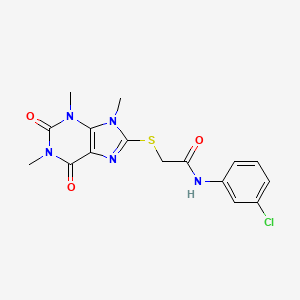
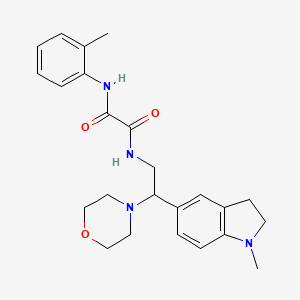
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
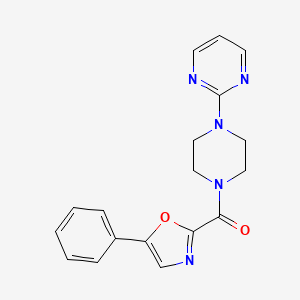
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)
